Cas no 1891681-91-6 (O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine)

O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine
- EN300-1915116
- O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine
- 1891681-91-6
-
- インチ: 1S/C8H9BrFNO/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3H,4-5,11H2
- InChIKey: KVYPPZCEAMILQI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1CCON)F
計算された属性
- せいみつぶんしりょう: 232.98515g/mol
- どういたいしつりょう: 232.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915116-0.5g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1915116-0.25g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1915116-1g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1915116-10g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1915116-0.1g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1915116-2.5g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1915116-1.0g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1915116-0.05g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1915116-10.0g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1915116-5g |
O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |
1891681-91-6 | 5g |
$2858.0 | 2023-09-17 |
O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamineに関する追加情報
O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine: A Comprehensive Overview
O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine, also known by its CAS number 1891681-91-6, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenyl ring. The presence of both bromine and fluorine substituents on the aromatic ring introduces interesting electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine typically involves multi-step reactions, often starting from an aromatic amine or hydroxylamine derivative. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving the overall yield and purity of the compound. These developments highlight the importance of this compound in modern chemical research.
In terms of applications, O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine has been extensively studied for its potential in drug discovery. Its ability to act as a precursor for bioactive molecules has made it a focal point in medicinal chemistry. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. Additionally, its role as an intermediate in the synthesis of complex heterocyclic compounds has further underscored its versatility in organic synthesis.
The electronic properties of O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine are heavily influenced by the electron-withdrawing effects of the bromine and fluorine substituents. This makes it an attractive candidate for use in materials science, particularly in the development of advanced polymers and electronic materials. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs), where its electronic characteristics contribute to enhanced device performance.
From a safety standpoint, O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine must be handled with care due to its reactive nature. Proper storage and handling procedures are essential to ensure workplace safety and environmental protection. Despite these considerations, its benefits in various chemical applications continue to drive interest among researchers and industry professionals.
In conclusion, O-2-(2-Bromo-6-Fluorophenyl)Ethylhydroxylamine stands out as a crucial compound in contemporary chemical research. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the development of novel pharmaceuticals and advanced materials. As research into this compound continues to evolve, it is likely to find even more diverse applications across various scientific disciplines.
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